molecular formula C20H25BrN2 B10881221 1-[(4-Bromophenyl)methyl]-4-[(4-ethylphenyl)methyl]piperazine

1-[(4-Bromophenyl)methyl]-4-[(4-ethylphenyl)methyl]piperazine

Cat. No.: B10881221
M. Wt: 373.3 g/mol
InChI Key: IUJIURWHXRMQHJ-UHFFFAOYSA-N
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Description

1-[(4-Bromophenyl)methyl]-4-[(4-ethylphenyl)methyl]piperazine is a synthetic organic compound belonging to the piperazine class This compound is characterized by the presence of a bromophenyl group and an ethylphenyl group attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Bromophenyl)methyl]-4-[(4-ethylphenyl)methyl]piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzyl chloride and 4-ethylbenzyl chloride.

    Nucleophilic Substitution: The piperazine ring is introduced through a nucleophilic substitution reaction. This involves reacting piperazine with 4-bromobenzyl chloride and 4-ethylbenzyl chloride under basic conditions.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or toluene, with a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of reactants.

    Optimized Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.

    Purification: Employing purification techniques like recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Bromophenyl)methyl]-4-[(4-ethylphenyl)methyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield the corresponding alcohols.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-[(4-Bromophenyl)methyl]-4-[(4-ethylphenyl)methyl]piperazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(4-Bromophenyl)methyl]-4-[(4-ethylphenyl)methyl]piperazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-Bromophenyl)methyl]-4-methylpiperazine
  • 1-[(4-Chlorophenyl)methyl]-4-[(4-ethylphenyl)methyl]piperazine
  • 1-[(4-Bromophenyl)methyl]-4-[(4-methylphenyl)methyl]piperazine

Uniqueness

1-[(4-Bromophenyl)methyl]-4-[(4-ethylphenyl)methyl]piperazine is unique due to the presence of both bromophenyl and ethylphenyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H25BrN2

Molecular Weight

373.3 g/mol

IUPAC Name

1-[(4-bromophenyl)methyl]-4-[(4-ethylphenyl)methyl]piperazine

InChI

InChI=1S/C20H25BrN2/c1-2-17-3-5-18(6-4-17)15-22-11-13-23(14-12-22)16-19-7-9-20(21)10-8-19/h3-10H,2,11-16H2,1H3

InChI Key

IUJIURWHXRMQHJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC=C(C=C3)Br

Origin of Product

United States

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